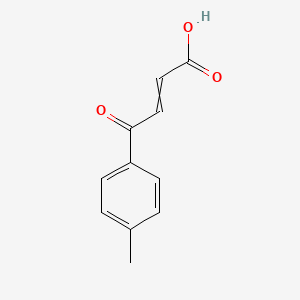

4-(4-Methylphenyl)-4-oxobut-2-enoic acid

説明

Contextualization within α,β-Unsaturated Ketone-Carboxylic Acids and β-Aroylacrylic Acids

4-(4-Methylphenyl)-4-oxobut-2-enoic acid belongs to the broader classes of α,β-unsaturated carbonyl compounds and, more specifically, β-aroylacrylic acids. α,β-Unsaturated carbonyl compounds are characterized by a carbonyl group conjugated with a carbon-carbon double bond. This conjugation imparts unique reactivity to the molecule, making it susceptible to attack by nucleophiles at the β-carbon in what is known as a Michael addition. evitachem.com

β-Aroylacrylic acids are a subclass of α,β-unsaturated ketone-carboxylic acids where the carbonyl group is part of an aroyl group (an aromatic ketone). These compounds are known to be versatile precursors for the synthesis of a wide range of heterocyclic compounds due to the presence of multiple reactive sites.

Importance as a Synthetic Intermediate and Building Block in Organic Chemistry

The significance of this compound in organic chemistry lies primarily in its role as a synthetic intermediate. evitachem.com Its bifunctional nature, possessing both a carboxylic acid and an α,β-unsaturated ketone, allows for a variety of chemical transformations. This makes it a valuable building block for the construction of more complex molecular architectures, particularly heterocyclic systems which are scaffolds for many pharmaceutical and agrochemical compounds. ossila.comapolloscientific.co.uk The reactivity of this compound makes it a key starting material for synthesizing a diverse array of derivatives. evitachem.com

The synthesis of the saturated analog, 4-(4-methylphenyl)-4-oxobutanoic acid, is a common undergraduate organic chemistry experiment, typically prepared via a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride (B1165640). wikipedia.org The synthesis of the unsaturated target compound can be achieved through a similar Friedel-Crafts acylation of toluene, but with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. oup.comacs.orgsigmaaldrich.comwisc.edu This electrophilic aromatic substitution reaction attaches the acyl group to the toluene ring, primarily at the para position due to the directing effect of the methyl group. oup.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and related β-aroylacrylic acids is largely focused on their utility in the synthesis of heterocyclic compounds. The dual reactivity of the α,β-unsaturated ketone and the carboxylic acid moiety allows for cyclization reactions with various nucleophiles to form five- and six-membered rings.

A significant area of investigation is the reaction of β-aroylacrylic acids with nitrogen-containing nucleophiles to produce a variety of nitrogen heterocycles. For instance, reaction with hydrazine (B178648) derivatives can yield pyridazinones, which are known to possess a range of biological activities. The initial reaction is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization involving the carboxylic acid.

Furthermore, these compounds can serve as precursors to pyrazole (B372694) derivatives. The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. In the case of β-aroylacrylic acids, the α,β-unsaturated ketone can react with hydrazine to form the pyrazole ring system. Derivatives of pyrazole are of considerable interest due to their presence in a number of pharmaceuticals. The versatility of this compound as a building block continues to make it a subject of interest in the development of novel synthetic methodologies and the discovery of new bioactive molecules.

Structure

3D Structure

特性

IUPAC Name |

4-(4-methylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJMEFZKYZHWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methylphenyl 4 Oxobut 2 Enoic Acid and Analogues

Classical and Contemporary Approaches to β-Aroylacrylic Acid Synthesis

The construction of β-aroylacrylic acids, characterized by an aryl ketone conjugated with an acrylic acid moiety, has traditionally relied on robust and well-understood reaction mechanisms. These methods have been refined over time with contemporary advancements, such as the use of microwave irradiation to enhance reaction rates and yields.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. organic-chemistry.orgmasterorganicchemistry.com In the context of β-aroylacrylic acids, this reaction can be employed by reacting an aromatic compound with maleic anhydride (B1165640). For electron-rich arenes, this can generate the desired carboxylic acids in moderate yields. researchgate.net This method is particularly useful for aromatic substrates. semanticscholar.org

Alternatively, a related Friedel-Crafts reaction between toluene (B28343) and succinic anhydride, catalyzed by a Lewis acid like aluminum chloride, can produce the saturated precursor, 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org This intermediate can then be further modified to introduce the α,β-unsaturation. The Friedel-Crafts acylation is generally effective for monoacylation because the resulting ketone product is deactivated, preventing subsequent substitutions. organic-chemistry.org

Aldol (B89426) condensation represents a highly versatile and widely applied method for forming the 4-oxo-2-butenoic acid scaffold. semanticscholar.org This route involves the reaction of a methyl ketone derivative with glyoxylic acid. researchgate.net The development of microwave-assisted protocols has significantly improved this transformation, offering benefits such as reduced reaction times, increased yields, and enhanced efficiency. dtu.dkntnu.noijnrd.org

Microwave-assisted aldol condensation has been successfully used to synthesize a broad range of 4-oxo-2-butenoic acids from various methyl ketones. nih.govncl.ac.uk Research has identified two primary sets of conditions that depend on the nature of the ketone substrate. For aryl methyl ketones, such as the 4-methylacetophenone required for the target compound, tosic acid (TsOH) is an effective promoter. In contrast, aliphatic ketones react more efficiently using a combination of pyrrolidine (B122466) and acetic acid. nih.govrsc.org This substrate-dependent conditionality has been rationalized through frontier orbital calculations. semanticscholar.orgrsc.org These microwave-assisted methods provide the desired products in moderate to excellent yields and are scalable. semanticscholar.orgnih.gov

The table below summarizes representative findings for the microwave-assisted synthesis of various 4-oxo-2-butenoic acids.

| Substrate (Methyl Ketone) | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Aryl Methyl Ketone (Electron-Rich) | Tosic Acid, Microwave | Good to Excellent | nih.gov, semanticscholar.org |

| Aryl Methyl Ketone (Electron-Poor) | Tosic Acid, Microwave | Good to Excellent | nih.gov, semanticscholar.org |

| Cyclohexyl Methyl Ketone | Pyrrolidine/Acetic Acid, Microwave (60 °C) | 52% | semanticscholar.org |

| Aliphatic Chain Ketone | Pyrrolidine/Acetic Acid, Microwave | Moderate to Good | nih.gov |

Carbonylation Reactions in the Synthesis of α,β-Unsaturated Carboxylic Acids

Carbonylation reactions offer an atom-efficient pathway to α,β-unsaturated carbonyl compounds, including carboxylic acids. researchgate.netscispace.com These methods, often catalyzed by transition metals, involve the incorporation of a carbon monoxide (CO) moiety into various organic substrates. nih.govresearchgate.net The synthesis of α,β-unsaturated carboxylic acids can be achieved through the hydroxycarbonylation of alkynes, where an alkyne reacts with carbon monoxide and water. rsc.org While not the most direct route to 4-(4-Methylphenyl)-4-oxobut-2-enoic acid, these methodologies are fundamental in the broader context of synthesizing the α,β-unsaturated carboxylic acid motif and represent a powerful tool for constructing complex molecular structures. researchgate.net

Regioselective and Stereoselective Synthesis Considerations

Control over regioselectivity and stereoselectivity is crucial in the synthesis of this compound to ensure the desired isomer is formed.

Regioselectivity: In the Friedel-Crafts acylation of toluene, the methyl group is an ortho-, para-directing activator. The reaction with maleic or succinic anhydride will predominantly yield the para-substituted product due to steric hindrance at the ortho position. This regioselectivity is key to installing the aroyl group at the correct position on the phenyl ring.

Stereoselectivity: The double bond in 4-oxo-2-butenoic acids can exist as either the E (trans) or Z (cis) isomer. The microwave-assisted aldol condensation of methyl ketones with glyoxylic acid has been shown to be highly stereoselective, exclusively yielding the E-conformation of the alkene. semanticscholar.org No trace of the Z-isomer is typically observed, highlighting the precise stereochemical control of this transformation. semanticscholar.org Such stereoselective reactions are critical as they produce a single stereoisomer, simplifying purification and ensuring the correct geometry in the final product. masterorganicchemistry.com

Chemical Reactivity and Derivatization Strategies of 4 4 Methylphenyl 4 Oxobut 2 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated System

The α,β-unsaturated carbonyl system is a key feature of 4-(4-methylphenyl)-4-oxobut-2-enoic acid, rendering the β-carbon electrophilic due to resonance with the carbonyl group. libretexts.org This electronic property makes the molecule susceptible to conjugate or 1,4-addition reactions, famously known as the Michael addition. libretexts.orgwikipedia.org

The Michael addition is a cornerstone reaction for this class of compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.orgresearchgate.net The reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated system (Michael acceptor). libretexts.orgyoutube.com A wide range of nucleophiles can be employed, leading to a variety of functionalized derivatives.

Nitrogen Nucleophiles : The reaction with nitrogen-based nucleophiles, known as the aza-Michael addition, is a common strategy. commonorganicchemistry.com Primary and secondary amines, as well as other nitrogen-containing compounds, can add to the double bond to yield β-amino acid derivatives. These products are valuable intermediates in the synthesis of nitrogen-containing heterocycles. researchgate.net

Sulfur Nucleophiles : Thiols and other sulfur-containing compounds are excellent nucleophiles for Michael additions due to the high nucleophilicity of sulfur. msu.edu The thia-Michael addition proceeds readily with 4-oxobutenoic acid analogues to produce β-thio derivatives. researchgate.net These reactions are often highly regioselective and can be used to introduce sulfur-containing moieties into the molecular framework. researchgate.net

Carbon Nucleophiles : A variety of resonance-stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, serve as effective carbon nucleophiles in Michael additions. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the construction of more complex carbon skeletons. libretexts.org The resulting 1,5-dicarbonyl compounds are versatile intermediates for subsequent cyclization reactions. youtube.com

| Nucleophile Type | Example Nucleophile (Michael Donor) | Product Type |

|---|---|---|

| Nitrogen | Aniline (C₆H₅NH₂) | 3-(Phenylamino)-4-(4-methylphenyl)-4-oxobutanoic acid |

| Sulfur | Benzenethiol (C₆H₅SH) | 4-(4-Methylphenyl)-4-oxo-3-(phenylthio)butanoic acid |

| Carbon | Diethyl malonate (CH₂(COOEt)₂) | 2-(2-(4-Methylphenyl)-2-oxo-1-carboxyethyl)malonic acid diethyl ester |

The reduction of this compound can proceed via several pathways, depending on the reagents and reaction conditions. The primary sites for reduction are the carbon-carbon double bond and the ketone carbonyl group.

Catalytic hydrogenation is a widely used method for such reductions. tcichemicals.com The choice of catalyst and conditions determines the selectivity of the reaction.

Selective C=C Reduction : Using common heterogeneous catalysts like palladium on carbon (Pd/C), the α,β-unsaturated double bond can be selectively hydrogenated under mild conditions, leaving the carbonyl group and the aromatic ring intact. rsc.org This yields 4-(4-methylphenyl)-4-oxobutanoic acid. Certain homogeneous catalysts, such as the Shvo catalyst, are also known to selectively reduce the olefin moiety in α,β-unsaturated ketones. tcichemicals.com

Selective C=O Reduction : Selective reduction of the ketone to a secondary alcohol without affecting the C=C double bond is more challenging but can be achieved using specific reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction).

Complete Reduction : More forceful hydrogenation conditions, such as higher hydrogen pressure, elevated temperatures, or more active catalysts like Raney nickel, can lead to the reduction of both the double bond and the ketone, resulting in 4-(4-methylphenyl)-4-hydroxybutanoic acid.

| Reagent/Catalyst | Primary Product | Functional Group Reduced |

|---|---|---|

| H₂, Pd/C (mild conditions) | 4-(4-Methylphenyl)-4-oxobutanoic acid | C=C double bond |

| NaBH₄, CeCl₃ | 4-(4-Methylphenyl)-4-hydroxybut-2-enoic acid | C=O (ketone) |

| H₂, Raney Ni (strong conditions) | 4-(4-Methylphenyl)-4-hydroxybutanoic acid | C=C and C=O |

Cyclization Reactions and Heterocycle Formation

The strategic placement of multiple functional groups makes this compound an excellent substrate for synthesizing a variety of heterocyclic compounds. These reactions often proceed through an initial addition to the α,β-unsaturated system followed by an intramolecular condensation.

Thiazole (B1198619) derivatives can be synthesized from 4-oxobutenoic acid analogues through reactions with sulfur-containing reagents. nih.govnih.gov A common method is the Hantzsch thiazole synthesis variant, involving the reaction with a thiourea (B124793) derivative. ekb.eg The reaction is believed to initiate with the nucleophilic addition of the sulfur atom from thiourea to the β-carbon of the enoic acid. ekb.eg This is followed by an intramolecular cyclization and dehydration, where the nitrogen of the thiourea condenses with the ketone, to form the thiazole ring. This method provides a direct route to highly functionalized thiazole compounds. ekb.egsci-hub.se

The 1,4-dicarbonyl-like nature of this compound makes it an ideal precursor for the synthesis of six- and five-membered nitrogen-containing heterocycles. researchgate.net

Pyridazinones : The reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives is a classical and efficient method for constructing the pyridazinone ring system. researchgate.netmdpi.com The reaction involves a cyclocondensation where both nitrogen atoms of the hydrazine react with the carbonyl and carboxylic acid functionalities (or their Michael adducts) of the butenoic acid chain to form a stable six-membered heterocyclic ring. nih.gov

Pyrazol-3-ones : Pyrazole (B372694) derivatives are also accessible from β-aroylacrylic acids. nih.govmdpi.com The reaction with hydrazine derivatives can lead to the formation of a five-membered pyrazole ring. atlantis-press.comchim.it The process typically involves an initial Michael addition of the hydrazine to the C=C double bond, followed by intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the ketone carbonyl group, ultimately forming the pyrazol-3-one scaffold.

| Reagent | Resulting Heterocycle Core | Example Product |

|---|---|---|

| Thiourea (H₂NCSNH₂) | Thiazole | 2-Amino-5-(1-carboxy-2-(4-methylphenyl)-2-oxoethyl)thiazole derivative |

| Hydrazine hydrate (N₂H₄·H₂O) | Pyridazinone | 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one |

| Phenylhydrazine (C₆H₅NHNH₂) | Pyrazol-3-one | 5-(4-Methylphenyl)-2-phenyl-2,4-dihydropyrazol-3-one |

The inherent structure of this compound also holds potential for intramolecular cyclization reactions to form fused polycyclic systems. Under acidic conditions, such as with polyphosphoric acid or sulfuric acid, an intramolecular Friedel-Crafts acylation could occur. In this reaction, the carboxylic acid group could act as an electrophile, attacking the electron-rich p-tolyl ring to form a new ring. This would lead to the formation of a dihydronaphthalene derivative, a core structure present in many complex natural products. nih.gov Such cascade reactions, which form multiple bonds and rings in a single operation, are highly valuable in synthetic chemistry for rapidly building molecular complexity. researchgate.net

Transformations of the Carboxylic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group of this compound is a key site for chemical derivatization, readily undergoing reactions such as esterification and amide formation. These transformations are crucial for modifying the compound's physical and biological properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. A common approach is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. scispace.com The reaction is reversible, and to favor the formation of the ester, the equilibrium is typically shifted by using an excess of the alcohol or by removing water as it is formed. scispace.com For small esters like methyl or ethyl esters, the product can be distilled off as it forms to prevent the reverse reaction. scispace.com

For instance, the synthesis of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid esters has been reported as potent inhibitors of kynurenine-3-hydroxylase, highlighting the importance of this functional group transformation in medicinal chemistry. researchgate.net While this specific example involves a hydroxyl group at the 2-position, the general principles of esterification apply to the parent compound.

Amide Formation: The carboxylic acid moiety can also be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine to form the corresponding amide. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported, demonstrating the successful formation of amides from the butenoic acid backbone. nih.gov These derivatives were investigated for their inhibitory activity against human carbonic anhydrase isoenzymes. nih.gov

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents | Typical Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating under reflux, removal of water | Alkyl 4-(4-methylphenyl)-4-oxobut-2-enoate |

| Amide Formation | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC) | Room temperature, inert solvent (e.g., DCM, DMF) | N-substituted 4-(4-methylphenyl)-4-oxobut-2-enamide |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | 1. Reflux 2. Room temperature, often with a non-nucleophilic base | N-substituted 4-(4-methylphenyl)-4-oxobut-2-enamide |

Reactivity of the Ketone Functionality (e.g., oxime, hydrazone formation)

The ketone carbonyl group in this compound provides another reactive site for derivatization, particularly through condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine derivatives.

Oxime Formation: The reaction of the ketone with hydroxylamine (NH₂OH) leads to the formation of a ketoxime. This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. wikipedia.org The resulting oxime can exist as E/Z stereoisomers. The formation of oximes is a common method for the characterization and derivatization of ketones. Research on related aroylacrylic acids has shown that treatment with hydroxylamine can lead to the formation of heterocyclic derivatives, indicating the ketone's reactivity. researchgate.net

Hydrazone Formation: Similarly, the ketone functionality readily reacts with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. wikipedia.orgsoeagra.com This condensation reaction is also typically acid-catalyzed and proceeds through a similar mechanism to oxime formation, with the elimination of a water molecule. soeagra.com The resulting hydrazones are often stable, crystalline compounds. For example, the reaction of substituted 2,4-dioxobutanoic acids with furan-2-carbohydrazide (B108491) has been shown to produce the corresponding hydrazones. chimicatechnoacta.ru This indicates that the ketone group in the butanoic acid chain is susceptible to reaction with hydrazides. The formation of hydrazones is a key step in the Wolff-Kishner reduction, a method for deoxygenating ketones. wikipedia.org

The table below outlines the products of these condensation reactions.

| Reactant | Product Structure | Product Class |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (N₂H₄) | Hydrazone | |

| **Phenylhydrazine (C₆H₅NHNH₂) ** | Phenylhydrazone |

Comparative Reactivity Studies with Related Aroylacrylic Acids

The chemical behavior of this compound is best understood by comparing its reactivity to that of related aroylacrylic acids and other α,β-unsaturated carbonyl compounds. The molecule possesses multiple electrophilic centers: the carboxylic acid carbon, the ketone carbonyl carbon, and the β-carbon of the α,β-unsaturated system. The reactivity at these sites is influenced by both electronic and steric factors.

The reactivity of aroylacrylic acids is characterized by competition between 1,2-addition to the carbonyl groups and 1,4-conjugate addition (Michael addition) to the electron-deficient double bond. researchgate.net The nature of the nucleophile and the reaction conditions determine the outcome of the reaction.

Nucleophilic Addition:

Hard nucleophiles , such as organolithium reagents, tend to attack the "harder" electrophilic center, which is typically the ketone carbonyl carbon (1,2-addition).

Soft nucleophiles , such as amines, thiols, and enolates, preferentially attack the "softer" β-carbon of the unsaturated system, leading to Michael adducts (1,4-addition). frontiersin.orgnih.gov

For instance, studies on 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid show its reactions with various nitrogen, sulfur, and carbon nucleophiles proceed via Michael addition. researchgate.netresearchgate.net

Influence of Substituents: The reactivity of the aroylacrylic acid core is modulated by substituents on the aromatic ring. The methyl group on the phenyl ring in this compound is an electron-donating group. Compared to an unsubstituted benzoylacrylic acid, this methyl group slightly increases the electron density on the aromatic ring and, through resonance, on the ketone carbonyl group. This can subtly decrease the electrophilicity of the ketone and the β-carbon.

In contrast, aroylacrylic acids with electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring would exhibit enhanced electrophilicity at the ketone and β-carbon positions, making them more susceptible to nucleophilic attack compared to the 4-methylphenyl derivative.

A comparison with simple acrylic acid reveals the significant influence of the aroyl group. The additional ketone and the aromatic ring in aroylacrylic acids provide more reaction pathways and influence the electron distribution across the entire molecule, making them versatile precursors for the synthesis of various heterocyclic compounds. researchgate.net The reactivity of acrylic acid itself is dominated by Michael addition and polymerization. researchgate.net The presence of the bulky aroyl group in aroylacrylic acids can also introduce steric hindrance, influencing the approach of nucleophiles.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidating Reaction Mechanisms for Synthetic Transformations of the Compound

The transformations of 4-(4-Methylphenyl)-4-oxobut-2-enoic acid are primarily dictated by the electrophilic nature of its α,β-unsaturated carbonyl system and the reactivity of its carboxylic acid function.

Synthesis via Friedel-Crafts Acylation: The most plausible synthetic route to this compound is the Friedel-Crafts acylation of toluene (B28343) with maleic anhydride (B1165640). The mechanism commences with the activation of maleic anhydride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion complex. This electrophile is then attacked by the electron-rich π-system of toluene. Due to the ortho-, para-directing nature of the methyl group on toluene, the acylation predominantly occurs at the para position, leading to the formation of the desired product after an aqueous workup to hydrolyze the intermediate and open the anhydride ring. libretexts.orglibretexts.orgchemguide.co.uk

Conjugate (Michael) Addition: As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor. wikipedia.org The reaction mechanism involves the nucleophilic attack at the β-carbon of the butenoic acid chain, which is rendered electrophilic by conjugation with the ketone. This attack can be initiated by a wide range of soft nucleophiles, such as enolates, amines, thiols, and organocuprates. masterorganicchemistry.compressbooks.pub The mechanism proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated, typically at the α-carbon, to yield the 1,4-adduct. libretexts.orglibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Hydrogenation: The compound possesses two reducible sites: the carbon-carbon double bond and the carbonyl group. The mechanism of hydrogenation depends on the catalyst and conditions employed.

C=C Reduction: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) typically proceeds via the syn-addition of hydrogen across the double bond. The alkene adsorbs onto the catalyst surface, followed by the sequential transfer of two hydrogen atoms, leading to the formation of 4-(4-Methylphenyl)-4-oxobutanoic acid.

C=O Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using hydride reagents or through catalytic transfer hydrogenation. rsc.org The mechanism with hydride reagents involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Esterification: The carboxylic acid moiety can undergo Fischer esterification. The mechanism involves the protonation of the carboxylic acid carbonyl group by an acid catalyst, which enhances its electrophilicity. A subsequent nucleophilic attack by an alcohol, followed by proton transfer and elimination of water, yields the corresponding ester.

Role of Catalysis in Enhancing Reactivity, Chemoselectivity, and Stereoselectivity

Catalysis is crucial for controlling the reactivity and selectivity of transformations involving this compound.

Lewis Acid Catalysis in Synthesis: In the Friedel-Crafts acylation synthesis, the Lewis acid (e.g., AlCl₃) is indispensable. It functions by coordinating to the carbonyl oxygen of maleic anhydride, thereby generating a potent electrophilic species required for the aromatic substitution to proceed at a practical rate. libretexts.orgresearchgate.net

Catalysis in Hydrogenation: The chemoselectivity of hydrogenation is highly dependent on the choice of catalyst.

Heterogeneous Catalysis: Standard catalysts like Pd/C or PtO₂ are highly effective for the hydrogenation of the C=C double bond, often with high selectivity over the carbonyl group. acs.org

Homogeneous Catalysis: Complexes of metals like Ruthenium, Rhodium, or Iridium can offer high selectivity and the potential for stereocontrol. For instance, certain Ru(II) diphosphine complexes are known to be highly active for the hydrogenation of α,β-unsaturated carbonyl compounds. mdpi.com Manganese(I) pincer complexes have also been reported for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones. nih.gov Asymmetric hydrogenation using chiral catalysts can, in principle, lead to the formation of specific stereoisomers of the reduced product.

Base and Acid Catalysis in Michael Additions:

Base Catalysis: In Michael additions involving carbon nucleophiles like malonic esters, a base is required to deprotonate the donor, generating the reactive enolate nucleophile. chemistrysteps.combyjus.com

Lewis Acid Catalysis: In reactions like the Mukaiyama-Michael addition, a Lewis acid such as TiCl₄ is used to activate the α,β-unsaturated system, coordinating to the carbonyl oxygen and increasing the electrophilicity of the β-carbon. byjus.com

The table below summarizes catalytic approaches for key transformations.

| Reaction Type | Catalyst Class | Specific Example(s) | Role of Catalyst | Selectivity Enhancement |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Lewis Acid | AlCl₃, FeCl₃ | Activation of Maleic Anhydride (Electrophile Generation) | Enhances reaction rate |

| C=C Hydrogenation | Heterogeneous Metal | Pd/C, PtO₂, Raney Ni | Provides surface for H₂ activation and alkene adsorption | Chemoselective for C=C over C=O |

| C=O Hydrogenation | Homogeneous Metal Complex | Ru-based transfer hydrogenation catalysts | Activates H₂ or H-donor for selective carbonyl reduction | Chemoselective for C=O over C=C |

| Michael Addition | Base | NaOEt, NEt₃ | Generation of nucleophile (e.g., enolate) | Initiates the conjugate addition |

Influence of Substituent Effects on Reaction Outcomes and Rate

The electronic properties of the p-methyl group on the phenyl ring exert a noticeable, albeit modest, influence on the reactivity of the molecule.

Influence on Friedel-Crafts Synthesis: The methyl group is an electron-donating and activating group. researchgate.net Its presence on the aromatic ring increases the nucleophilicity of toluene compared to unsubstituted benzene, thus accelerating the rate of electrophilic attack. It directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions and electronic stabilization of the para-substituted intermediate (the Wheland intermediate). In acylation reactions of toluene, substitution happens almost exclusively at the 4-position. chemguide.co.uk

Influence on Reactivity of the α,β-Unsaturated System: The electron-donating p-methyl group slightly increases the electron density throughout the conjugated system via resonance and inductive effects. This has two opposing consequences:

It slightly decreases the electrophilicity of the β-carbon and the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted or electron-withdrawn analogue. For example, chalcones with electron-donating groups have been observed to require more forcing conditions for hydrogenation. nih.gov

It slightly increases the basicity of the carbonyl oxygen, which could enhance its ability to coordinate with Lewis acids or be protonated by Brønsted acids, thereby activating the system for nucleophilic attack.

A hypothetical comparison illustrates these effects:

| para-Substituent (X) in 4-(4-X-phenyl)-4-oxobut-2-enoic acid | Electronic Effect | Predicted Rate of Nucleophilic Attack at β-Carbon | Rationale |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Fastest | Significantly increases the electrophilicity of the conjugated system. |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Unsubstituted reference compound. |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slower | Slightly reduces the electrophilicity of the β-carbon. |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Slowest | Significantly reduces the electrophilicity of the conjugated system. |

Kinetic and Thermodynamic Aspects of Key Reactions

The outcome of reactions involving the α,β-unsaturated system is often determined by a delicate balance between kinetic and thermodynamic control.

1,2-Addition vs. 1,4-Conjugate Addition: Nucleophilic attack on this compound can occur at two electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). libretexts.org

Kinetic Control: Direct addition to the carbonyl carbon (1,2-addition) is generally faster. This pathway is favored by strong, hard nucleophiles (like organolithium reagents) and low temperatures, as the carbonyl carbon bears a greater partial positive charge. libretexts.orgjove.com This leads to the kinetically controlled product, which is often less stable.

Thermodynamic Control: Conjugate addition (1,4-addition) leads to a more stable product because it preserves the strong C=O double bond at the expense of the weaker C=C π-bond. jove.com This pathway is favored under conditions that allow for reversibility of the 1,2-addition, such as with weaker, soft nucleophiles (e.g., thiols, amines, cuprates) and higher temperatures. makingmolecules.com The reaction then proceeds to the thermodynamically favored 1,4-adduct. pressbooks.pub

Thermodynamics of Hydrogenation: The hydrogenation of both the C=C and C=O bonds is an exothermic process, driven by the formation of stronger sigma bonds (C-H, O-H) from weaker pi bonds. The relative stability of the products and the energy barriers to reaction, which are influenced by the catalyst, determine the observed outcome.

Kinetics of Nucleophilic Attack: The rate of nucleophilic attack is dependent on several factors, including the nucleophilicity of the attacking species, the electrophilicity of the substrate, and the reaction conditions (solvent, temperature). Studies on similar α,β-unsaturated systems have shown that reaction rates increase with the strength of the nucleophile and are sensitive to pH when the nucleophile's concentration is pH-dependent (e.g., thiols). nih.gov The electrophilicity of the β-carbon in this compound is modulated by the electron-donating methyl group, making it slightly less reactive than its unsubstituted or electron-withdrawn counterparts. rsc.org

| Factor | Kinetic Product (1,2-Addition) | Thermodynamic Product (1,4-Addition) |

|---|---|---|

| Reaction Pathway | Faster, lower activation energy | Slower, higher activation energy but more stable product |

| Favored by | Strong, "hard" nucleophiles (e.g., RLi); Low temperature | Weaker, "soft" nucleophiles (e.g., R₂CuLi, RSH); Reversible conditions |

| Resulting Structure | Allylic alcohol derivative | Saturated ketone derivative |

Computational and Theoretical Studies of 4 4 Methylphenyl 4 Oxobut 2 Enoic Acid

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the distribution of electrons and the energies of molecular orbitals. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, making it more reactive.

For 4-(4-methylphenyl)-4-oxobut-2-enoic acid, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group and the C=C double bond, which are the most electron-donating parts of the molecule. The LUMO, on the other hand, is anticipated to be concentrated over the electron-withdrawing α,β-unsaturated carbonyl system, including the carboxylic acid moiety. This distribution makes the β-carbon of the enone system and the carbonyl carbon of the carboxylic acid susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Similar Chalcone (B49325) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data presented are representative values for a structurally analogous chalcone, calculated using DFT at the B3LYP/6-311G(d,p) level of theory, to illustrate the expected electronic properties of this compound.

Reaction Energetics and Transition State Modeling for Proposed Mechanisms

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states. This information is vital for understanding reaction mechanisms and predicting reaction rates.

A characteristic reaction of α,β-unsaturated carbonyl compounds like this compound is the Michael addition, a conjugate nucleophilic addition to the β-carbon. Theoretical modeling of this reaction would involve identifying the transition state for the nucleophilic attack. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics.

For instance, the addition of a thiol nucleophile to the β-carbon can be modeled. The transition state would feature the partial formation of the new carbon-sulfur bond and the breaking of the C=C π-bond. The computed free energy barrier for such a reaction provides a quantitative measure of its feasibility. Studies on similar systems have shown that the activation energy for nucleophilic addition is influenced by both steric and electronic factors of the substituents on the enone. biomedres.us

Table 2: Representative Calculated Energies for a Michael Addition Reaction Involving a Substituted α,β-Unsaturated Ketone

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -10.5 |

Note: This table provides illustrative energy values for the conjugate addition of a simple nucleophile to an α,β-unsaturated ketone, as determined by DFT calculations. These values serve as an example of the energetic profile that could be expected for reactions of this compound.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule significantly impacts its physical and chemical properties. This compound possesses several rotatable single bonds, leading to different possible conformations. The key dihedral angles to consider are those around the C-C single bonds connecting the p-tolyl group to the carbonyl carbon and the carbonyl group to the C=C double bond.

Computational methods can be used to perform a systematic conformational search to identify the most stable conformers (those with the lowest energy). This is typically achieved by rotating the relevant dihedral angles and calculating the potential energy at each point, generating a potential energy surface. The global minimum on this surface corresponds to the most stable conformation.

Table 3: Illustrative Relative Energies of Conformers of a Substituted Propenoic Acid Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180 (anti-periplanar) | 0.0 |

| B | 60 (gauche) | 2.5 |

| C | 0 (syn-periplanar) | 4.0 |

Note: The data in this table are representative of a conformational analysis of a simple substituted propenoic acid and are intended to illustrate the concept of conformational isomers and their relative energies for this compound.

Spectroscopic Parameter Prediction for Structural Elucidation (e.g., NMR, IR)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching and bending modes of the chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum. For this compound, key predicted vibrations would include the C=O stretching frequencies for the ketone and carboxylic acid, the C=C stretching frequency, and the aromatic C-H and C=C stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts (¹H and ¹³C). These predictions are based on the calculated magnetic shielding of each nucleus in the molecule. By comparing the predicted chemical shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed, and the structure of the molecule can be verified.

Table 4: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Structurally Similar Chalcone

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 190.5 | 189.8 |

| α-Carbon (=CH) | 125.3 | 124.7 |

| β-Carbon (=CH) | 142.1 | 141.5 |

| Aromatic C (ipso) | 135.8 | 135.2 |

| Aromatic C (ortho) | 129.0 | 128.5 |

| Aromatic C (meta) | 128.7 | 128.1 |

| Aromatic C (para) | 133.2 | 132.6 |

Note: The data in this table are based on DFT calculations for a chalcone derivative and serve as an example of the accuracy that can be achieved in predicting NMR chemical shifts.

Table 5: Illustrative Predicted IR Frequencies for Key Functional Groups in an α,β-Unsaturated Keto Acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3450 |

| C-H Stretch (Aromatic) | 3050 |

| C=O Stretch (Ketone) | 1680 |

| C=O Stretch (Carboxylic Acid) | 1710 |

| C=C Stretch (Alkene) | 1620 |

| C=C Stretch (Aromatic) | 1590 |

Note: These are representative values derived from DFT calculations for molecules containing similar functional groups and illustrate the expected vibrational frequencies for this compound.

Advanced Analytical Techniques for Characterization and Mechanistic Monitoring

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Structural confirmation is the foundational step in chemical analysis, ensuring the synthesized molecule corresponds to the expected architecture. High-resolution spectroscopy provides unambiguous evidence of atomic connectivity and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the compound, which in turn validates its elemental formula. For 4-(4-Methylphenyl)-4-oxobut-2-enoic acid (C11H10O3), the expected monoisotopic mass can be calculated with high precision. chemuniverse.comnih.gov Experimental HRMS analysis would aim to detect the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-. The measured mass-to-charge ratio (m/z) is then compared to the theoretical value, with a minimal mass error (typically <5 ppm) confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing the loss of specific functional groups, such as the carboxylic acid or the tolyl group. nih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a detailed map of the molecule's covalent framework. While standard 1D NMR (¹H and ¹³C) provides initial data, 2D NMR experiments resolve complex spectra and establish definitive connections.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, clearly linking the adjacent vinylic protons on the butenoic acid chain and connecting them to the methylene (B1212753) protons. It would also show the couplings between the ortho- and meta-protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign the carbon signals for the methyl group, the aromatic ring, the vinylic positions, and the methylene group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the quaternary carbons (like the carbonyl carbons and the aromatic carbon bonded to the keto group) and for piecing the molecular fragments together. For instance, correlations would be expected from the methylene protons to the adjacent carbonyl carbon and the vinylic carbon, confirming the butenoic acid backbone and its connection to the keto group.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Analysis | Expected Result |

|---|---|---|

| HRMS | Elemental Composition | Measured m/z for [M+H]⁺ or [M-H]⁻ to match the theoretical mass of C₁₁H₁₀O₃ within 5 ppm. |

| ¹H NMR | Proton Environment | Signals corresponding to aromatic protons (tolyl group), vinylic protons (C=C double bond), and the methyl group protons. |

| ¹³C NMR | Carbon Skeleton | Signals for carbonyl carbons (keto and acid), aromatic carbons, vinylic carbons, and the methyl carbon. |

| COSY (2D) | H-H Connectivity | Cross-peaks showing coupling between adjacent vinyl protons and between aromatic protons. |

| HSQC (2D) | C-H Connectivity | Correlations linking each proton signal (except the acid OH) to its directly attached carbon atom. |

| HMBC (2D) | Long-Range Connectivity | Correlations confirming the link between the tolyl ring, the keto group, and the butenoic acid chain. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile, polar compounds like this compound. A typical method would involve a reversed-phase C18 column. impactfactor.orgresearchgate.net The mobile phase would likely be a gradient mixture of an aqueous acidic solution (e.g., water with acetic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. impactfactor.orgmdpi.com

Purity Assessment: A pure sample will yield a single, sharp, and symmetrical peak at a characteristic retention time. The peak area is proportional to the concentration, allowing for quantification. A photodiode array (PDA) detector can further confirm peak purity by analyzing the UV-Vis spectrum across the entire peak.

Reaction Monitoring: By taking aliquots from a reaction mixture at various time points and analyzing them via HPLC, one can track the disappearance of starting materials and the appearance of the product peak. This provides quantitative data on reaction kinetics and conversion rates. mdpi.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound would require a derivatization step prior to GC analysis. This typically involves converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). Once derivatized, the compound can be separated on a capillary column of appropriate polarity. A Flame Ionization Detector (FID) provides quantitative data, while coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of the components of a mixture based on their mass spectra.

Table 2: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 researchgate.net | Gradient of acidified water and acetonitrile/methanol impactfactor.org | UV-Vis (PDA) | Purity assessment, reaction monitoring, quantification. |

| GC | Fused silica (B1680970) capillary column (e.g., DB-5) | Helium or Hydrogen | FID or MS | Purity assessment of derivatized compound. |

In Situ Spectroscopic Methods for Real-time Mechanistic Insights

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy , often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, is a powerful tool for monitoring reactions in solution. youtube.commdpi.com For the synthesis of this compound, one could monitor several key vibrational bands simultaneously:

The disappearance of reactant-specific peaks.

The appearance and growth of product-specific peaks, such as the carbonyl (C=O) stretching frequencies for the ketone and carboxylic acid functionalities, and the carbon-carbon double bond (C=C) stretch of the enoic acid moiety.

By tracking the concentration profiles of reactants, intermediates, and products over time, a detailed kinetic model of the reaction can be constructed. mdpi.com This approach bypasses the potential artifacts introduced by quenching and workup, providing a more accurate picture of the reaction mechanism. nih.govmpg.de

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretically calculated percentages derived from the proposed molecular formula. This serves as a crucial check for the purity and correctness of the empirical formula.

For this compound, the molecular formula is C11H10O3. chemuniverse.comnih.gov The theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, and oxygen and the compound's molecular weight (190.20 g/mol ). chemuniverse.com A highly purified sample should yield experimental C and H values that are in close agreement (typically within ±0.4%) with the calculated values, thereby validating the empirical formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Atoms in Formula | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 69.46% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.30% |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.24% |

| Total | C₁₁H₁₀O₃ | 190.198 | 100.00% |

Applications As a Precursor in Advanced Organic Synthesis and Materials Science

Utilization in the Construction of Complex Organic Architectures

The inherent reactivity of the α,β-unsaturated keto-acid framework in 4-(4-methylphenyl)-4-oxobut-2-enoic acid makes it a valuable starting material for the synthesis of a wide array of complex heterocyclic structures. The electrophilic nature of the double bond and the carbonyl carbon allows for a variety of addition and condensation reactions.

Research has demonstrated that β-aroylacrylic acids, a class of compounds to which this compound belongs, are key intermediates in the synthesis of diverse heterocyclic systems. These reactions often proceed through Michael addition mechanisms, where nucleophiles attack the β-carbon of the unsaturated system, followed by intramolecular cyclization.

For instance, derivatives of 4-oxobut-2-enoic acid are employed in the synthesis of:

Pyridazinones: These six-membered heterocycles, which are of interest in medicinal chemistry, can be synthesized by reacting the butenoic acid derivative with hydrazine (B178648) hydrate (B1144303). The initial reaction forms a hydrazone, which then undergoes cyclization to yield the pyridazinone ring.

Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved through reactions with thiourea (B124793) or other sulfur-containing nucleophiles. These reactions are crucial for creating libraries of compounds with potential biological activities.

Furanones: Intramolecular cyclization of derivatives of 4-oxobut-2-enoic acid can lead to the formation of furanone rings. These structures are present in various natural products and pharmacologically active compounds.

Quinoxalines: Reaction with o-phenylenediamine (B120857) can yield quinoxaline (B1680401) derivatives, which are important scaffolds in drug discovery.

The versatility of this compound as a building block allows for the generation of a multitude of complex organic architectures through carefully designed reaction sequences.

Role in Polymer Chemistry and Functional Material Development

While the reactive functional groups of this compound, including the polymerizable α,β-unsaturated system and the carboxylic acid, suggest its potential utility in polymer chemistry and the development of functional materials, a comprehensive review of the scientific literature reveals limited specific research in this area for this particular compound.

In principle, the vinyl group could participate in addition polymerization, and the carboxylic acid could be used in condensation polymerizations to form polyesters or polyamides. The aromatic ring and keto group could impart specific thermal or optical properties to the resulting polymers. However, dedicated studies on the polymerization of this compound or its incorporation into functional materials are not prominently documented in publicly accessible research. The general application of organic building blocks in materials science is well-established, but specific data for this compound remains scarce.

Contributions to Ligand Design and Organometallic Catalysis Research

The structure of this compound, containing both a carboxylic acid and a ketone, presents potential for its use as a bidentate ligand in the formation of metal complexes. The coordination of metal ions to the oxygen atoms of the carboxylate and the carbonyl group could lead to the formation of stable chelate rings.

The synthesis of organometallic complexes using ligands with similar structural motifs has been reported. For example, aminophosphine (B1255530) ligands containing an acetylphenyl group have been used to create complexes with transition metals. Furthermore, other derivatives of 4-oxobut-2-enoic acid have been successfully used to synthesize complexes with various transition metal and lanthanide ions. These studies suggest that this compound could also serve as a versatile ligand.

Despite this potential, a thorough search of scientific databases and patent literature does not reveal specific studies focused on the synthesis of organometallic complexes derived from this compound and their subsequent application in organometallic catalysis. While the field of organometallic catalysis is vast and constantly evolving, the contribution of this specific compound appears to be an area that is not yet extensively explored.

Development of Novel Chemical Reagents and Methodologies

The chemical reactivity of this compound makes it a valuable tool for the development of novel synthetic reagents and methodologies. Its ability to undergo a variety of chemical transformations allows chemists to devise new routes to important classes of compounds.

The α,β-unsaturated ketone moiety is a classic Michael acceptor, readily reacting with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity has been exploited to develop methodologies for the synthesis of various substituted butanoic acid derivatives. These products can then be further elaborated into more complex molecules.

Furthermore, this compound is a key starting material in multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The use of building blocks like this compound in MCRs allows for the rapid generation of molecular diversity, which is highly valuable in medicinal chemistry and drug discovery. For example, it can be envisioned as a component in Ugi or Passerini-type reactions, leading to complex amide and ester derivatives.

The development of new synthetic methods often relies on the availability of versatile and reactive starting materials, and this compound serves as a prime example of such a building block in the organic chemist's toolkit.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The rich chemical architecture of 4-(4-Methylphenyl)-4-oxobut-2-enoic acid, featuring a conjugated system with multiple reactive sites—an activated double bond, a ketone, and a carboxylic acid—opens avenues for exploring reactivity beyond conventional transformations. Future research is anticipated to delve into previously uncharted chemical space, aiming to uncover novel reaction pathways and synthesize unique molecular frameworks.

One promising area of investigation is the utilization of this compound in tandem and cycloaddition reactions . While the reactivity of similar 4-aryl-4-oxobut-2-enoic acids in cycloaddition reactions has been noted, a systematic exploration of the specific cycloaddition behavior of the 4-methylphenyl derivative is warranted. researchgate.netnih.govsemanticscholar.org This could involve reactions such as [4+2] and [4+3] cycloadditions to construct complex polycyclic systems. semanticscholar.org Furthermore, tandem reactions, where multiple bond-forming events occur in a single operation, could be designed to leverage the multiple functionalities of the molecule, leading to rapid increases in molecular complexity from a simple starting material. 007chemicals.com

Another area of interest lies in the discovery of unprecedented transformations through the activation of typically less reactive positions in the molecule. This could involve novel rearrangement reactions, C-H activation of the tolyl group, or unconventional cyclization pathways triggered by specific catalysts or reaction conditions. The exploration of such reactions could lead to the synthesis of novel heterocyclic and carbocyclic structures with potential applications in medicinal chemistry and materials science.

Development of Sustainable and Green Synthetic Routes for the Compound and its Derivatives

In line with the growing emphasis on environmentally benign chemical processes, a significant future direction is the development of sustainable and green synthetic routes to this compound and its derivatives. This involves the application of the principles of green chemistry, such as the use of renewable feedstocks, atom-efficient reactions, and the reduction of hazardous waste. rsc.orgmdpi.com

Biocatalysis emerges as a powerful tool for the sustainable synthesis of chiral derivatives of 4-aryl-4-oxobut-2-enoic acids. nih.gov The use of enzymes could enable highly selective transformations under mild reaction conditions, reducing the need for protecting groups and minimizing the generation of byproducts. nih.gov For instance, enzymatic reductions could afford chiral alcohols, and other enzymatic reactions could be explored for the selective functionalization of the molecule.

The application of microwave-assisted synthesis has already shown promise for the synthesis of 4-oxo-2-butenoic acids, offering advantages such as reduced reaction times and improved yields. Future research should focus on optimizing these methods for this compound, potentially exploring solvent-free conditions or the use of green solvents.

The following table summarizes some green chemistry metrics for the synthesis of related compounds, highlighting the potential for developing more sustainable processes.

| Metric | Value | Interpretation | Reference |

| E-factor | 0.14 | Low environmental impact | rsc.org |

| Atom Economy (AE) | 95.34% | High atom efficiency | rsc.org |

| Process Mass Intensity (PMI) | 1.16 | Favorable mass efficiency | rsc.org |

| Reaction Mass Efficiency (RME) | 87.46% | High efficiency | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. wikipedia.org The integration of the synthesis of this compound and its derivatives with flow chemistry platforms is a key area for future development. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.orgacs.orgnih.gov

Furthermore, the coupling of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives. beilstein-journals.orgnih.gov These platforms, often incorporating robotics and real-time analytics, can perform a large number of experiments in a short period, systematically exploring a wide range of reaction conditions. This high-throughput approach can significantly reduce the time and resources required for process development and the synthesis of compound libraries for screening purposes. semanticscholar.org

Computational Design of New Derivatives with Tunable Chemical Properties and Reactivity Profiles

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential for derivatization.

Future research will likely employ methods such as Density Functional Theory (DFT) to predict the reactivity of different sites within the molecule and to model the transition states of potential reactions. This can guide the experimental design of novel transformations. Moreover, Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of derivatives with their chemical or biological activities. nih.govnih.gov This in silico screening approach can prioritize the synthesis of compounds with the highest potential for specific applications, thereby streamlining the discovery process.

By computationally exploring the effects of different substituents on the aromatic ring and other parts of the molecule, it will be possible to design new derivatives of this compound with finely tuned electronic properties, solubility, and reactivity profiles.

Novel Catalytic Applications and the Development of Advanced Functional Materials

The unique structural features of this compound make it an attractive candidate for use in catalysis and materials science.

In the realm of novel catalytic applications , the molecule itself or its metal complexes could be explored as catalysts for organic transformations. The presence of both a carboxylic acid and a ketone functionality could allow for cooperative catalysis or the formation of well-defined metal-ligand complexes with unique catalytic activities. nih.govresearchgate.netnih.gov For instance, the compound could serve as a ligand for transition metal catalysts, influencing their reactivity and selectivity in various reactions.

Furthermore, this compound can be envisioned as a monomer for the synthesis of advanced functional materials . The polymerizable double bond, in conjunction with the aromatic and carbonyl functionalities, could be exploited to create polymers with interesting optical, electronic, or mechanical properties. These materials could find applications in areas such as organic electronics, sensors, or as smart materials that respond to external stimuli. The development of functional polymers derived from this versatile building block represents a significant and largely unexplored research avenue. chimicatechnoacta.ru

Q & A

Q. What are the standard synthetic routes for 4-(4-Methylphenyl)-4-oxobut-2-enoic acid?

The compound is synthesized via the reaction of p-toluidine with maleic anhydride in ethanol under reflux. The reaction proceeds through a nucleophilic acyl substitution, yielding the maleamic acid derivative. Recrystallization in ethanol or acetone achieves purification. Structural confirmation is performed using ¹H NMR spectroscopy, with characteristic peaks at δ 6.24 (d, J = 12.2 Hz, vinyl proton) and δ 7.45 (d, J = 7.7 Hz, methylphenyl protons) .

Q. How is the structure of this compound confirmed post-synthesis?

¹H NMR spectroscopy is critical for structural confirmation. Key signals include:

Q. What are the solubility characteristics of this compound in organic solvents?

The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and mixtures like isopropyl alcohol/acetone (4:3 v/v). Solubility data for common solvents:

| Solvent System | Solubility (g/100 mL) |

|---|---|

| Isopropyl alcohol:acetone (4:3) | 12.5 |

| Ethanol | 8.2 |

| Water | <0.01 |

| Optimal solvent choice is critical for titration or spectroscopic analysis . |

Advanced Research Questions

Q. What solvent systems optimize quantitative analysis via non-aqueous titration?

A 4:3 mixture of isopropyl alcohol and acetone achieves the narrowest confidence interval (mass fraction: 94.23 ± 0.69%) due to enhanced solubility and sharp potentiometric endpoints. Comparatively, a 1:1 solvent ratio underperforms (mass fraction: 91.0%). The detection limit under optimized conditions is 0.002 mol/dm³ .

Q. How can researchers resolve discrepancies in reported biological activities?

Contradictions in biological activity (e.g., antimicrobial vs. enzyme inhibition) may arise from structural analogs or assay conditions. For example:

- Antimicrobial activity : Substituting the methylphenyl group with fluorophenyl enhances electrophilicity, improving activity against Streptomyces olivaceus (MIC: 12.5 µM) .

- Enzyme inhibition : Modifications at the α,β-unsaturated ketone (e.g., cyano substitution) increase affinity for human thymidylate synthase (IC₅₀: 10.0 µM) . Cross-comparative studies using standardized assays (e.g., broth microdilution for antimicrobial tests) are recommended .

Q. What advanced spectroscopic techniques elucidate electronic interactions in the molecule?

- UV-Vis Spectroscopy : The π→π* transition of the α,β-unsaturated system absorbs at λmax = 275 nm, with hypsochromic shifts observed in polar solvents.

- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 170–175 ppm, while conjugation with the vinyl group downfield-shifts the β-carbon (δ 125–130 ppm).

- Computational DFT : Models predict electron density localization at the carbonyl oxygen, explaining reactivity in Michael addition reactions .

Q. How do structural modifications at the phenyl ring influence reactivity?

Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity of the α,β-unsaturated system, accelerating reactions like:

- Michael Addition : Fluorophenyl derivatives react 3× faster with thiols than methylphenyl analogs.

- Antimicrobial Potency : Fluorinated derivatives show 2× higher activity against Gram-positive bacteria . Substituent effects are quantified via Hammett σ values and correlated with reaction kinetics .

Methodological Notes

- Titration Protocols : Use 0.1M tetrabutylammonium hydroxide in isopropyl alcohol/acetone (4:3) for accurate carboxylic acid quantification .

- Spectral Reference Data : Cross-validate NMR/IR results with PubChem entries (CAS 24870-11-9) to ensure consistency .

- Yield Optimization : Reflux time >6 hours and stoichiometric control (1:1.05 amine:anhydride ratio) improve yields to 93–97% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。